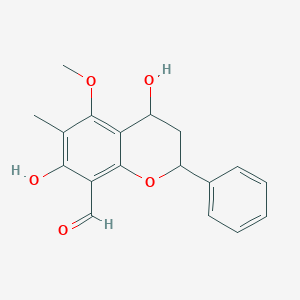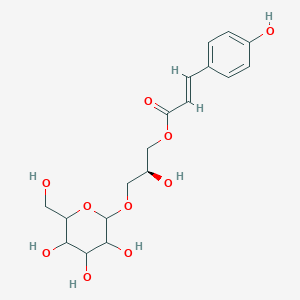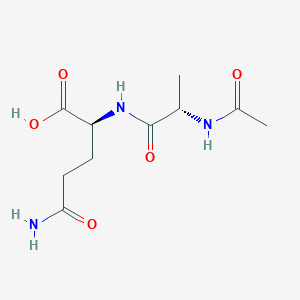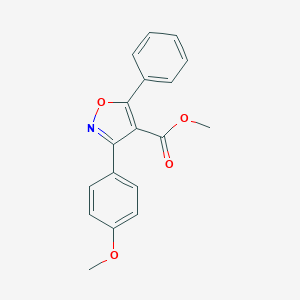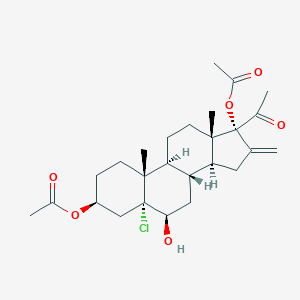![molecular formula C142H204N52O35 B040466 (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 117233-32-6](/img/structure/B40466.png)
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Histatins are naturally produced in the parotid glands and secreted into saliva. For research purposes, they can be isolated from human saliva using techniques such as gel filtration and reverse-phase high-performance liquid chromatography . Synthetic histatins can also be produced using solid-phase peptide synthesis, which allows for the creation of truncated or modified variants for specific studies .
化学反応の分析
Histatins undergo various chemical reactions, primarily due to their histidine-rich nature. These reactions include:
Oxidation: Histatins can be oxidized, leading to the formation of disulfide bonds that stabilize their structure.
Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s conformation.
Substitution: Histatins can undergo substitution reactions, where specific amino acids are replaced to study their functional domains.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions are modified histatins with altered structural and functional properties .
科学的研究の応用
Histatins have a wide range of scientific research applications:
作用機序
Histatins exert their effects through several mechanisms:
Antimicrobial Activity: Histatins disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death.
Wound Healing: Histatins promote wound healing by stimulating cell migration and adhesion.
類似化合物との比較
Histatins are unique among salivary peptides due to their high histidine content and broad-spectrum antimicrobial activity . Similar compounds include:
Cathelicidins: These peptides also have antimicrobial properties but are less abundant in saliva compared to histatins.
Histatins stand out due to their dual role in antimicrobial defense and wound healing, making them a valuable target for research and therapeutic development .
特性
CAS番号 |
117233-32-6 |
|---|---|
分子式 |
C142H204N52O35 |
分子量 |
3199.5 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C142H204N52O35/c1-76(175-129(217)105(51-82-59-157-70-169-82)191-136(224)112(68-196)194-119(207)92(148)57-115(202)203)117(205)178-95(18-5-9-39-143)123(211)182-99(24-15-45-165-142(154)155)127(215)189-108(54-85-62-160-73-172-85)134(222)188-104(50-81-58-156-69-168-81)122(210)167-66-114(201)176-102(47-78-25-31-88(197)32-26-78)130(218)183-96(19-6-10-40-144)124(212)181-98(23-14-44-164-141(152)153)125(213)185-101(21-8-12-42-146)137(225)228-116(204)38-37-100(184-133(221)106(52-83-60-158-71-170-83)186-118(206)91(147)46-77-16-3-2-4-17-77)128(216)180-97(20-7-11-41-145)126(214)190-109(55-86-63-161-74-173-86)135(223)193-111(56-87-64-162-75-174-87)139(227)229-138(226)110(49-80-29-35-90(199)36-30-80)192-131(219)103(48-79-27-33-89(198)34-28-79)177-113(200)65-166-121(209)94(22-13-43-163-140(150)151)179-132(220)107(53-84-61-159-72-171-84)187-120(208)93(149)67-195/h2-4,16-17,25-36,58-64,69-76,81-87,91-112,195-199H,5-15,18-24,37-57,65-68,143-149H2,1H3,(H,166,209)(H,167,210)(H,175,217)(H,176,201)(H,177,200)(H,178,205)(H,179,220)(H,180,216)(H,181,212)(H,182,211)(H,183,218)(H,184,221)(H,185,213)(H,186,206)(H,187,208)(H,188,222)(H,189,215)(H,190,214)(H,191,224)(H,192,219)(H,193,223)(H,194,207)(H,202,203)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)/t76-,81?,82?,83?,84?,85?,86?,87?,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
InChIキー |
UMHAZRHZAQYINK-UCLGWUJRSA-N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5C=NC=N5)C(=O)OC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
同義語 |
parotid salivary histidine-rich polypeptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


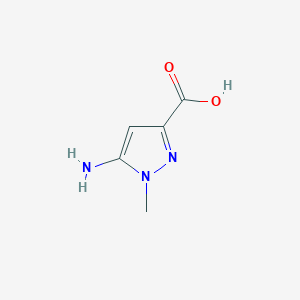
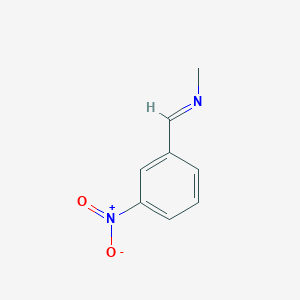
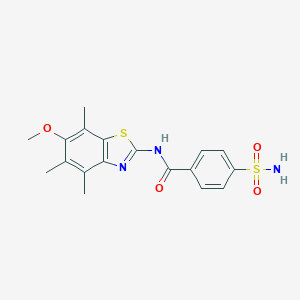

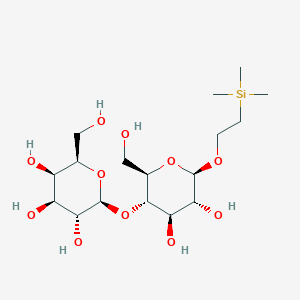
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

